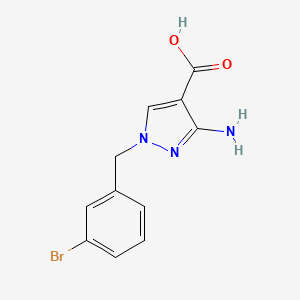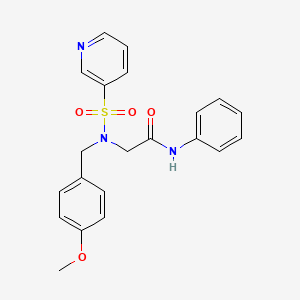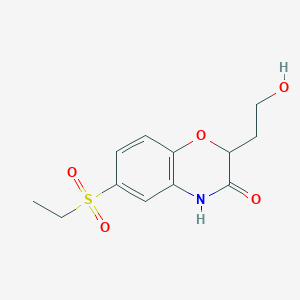
1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea, commonly known as Irgarol 1051, is a biocide that is widely used in antifouling paints to prevent the growth of algae and other marine organisms on the hulls of ships and boats. It was first introduced in the 1990s as a replacement for the toxic organotin compounds that were previously used for this purpose. Since then, Irgarol 1051 has become one of the most commonly used antifouling agents worldwide.
科学的研究の応用
Exposure Assessment and Environmental Health
Environmental Exposure to Similar Chemicals
Research on chemicals like Bisphenol A (BPA) and organophosphate esters (OPEs) offers insights into the environmental presence and human exposure to various industrial chemicals. These studies highlight widespread human exposure to compounds used in consumer products, indicating potential health risks and emphasizing the need for monitoring and regulating such exposures (Ye et al., 2008; Frederiksen et al., 2014).
Health Impacts of Chemical Exposure
Studies have examined the health impacts associated with exposure to environmental chemicals, including endocrine disruptors like BPA and phthalates. These investigations reveal associations between chemical exposure and adverse health outcomes, such as obesity, diabetes, and cardiovascular diseases, suggesting that even low-level exposure can have significant health implications (Carwile & Michels, 2011; Melzer et al., 2010).
Monitoring and Biomarkers
Biomonitoring of Chemical Exposure
The development and application of biomonitoring techniques to detect chemicals and their metabolites in human samples (e.g., urine, blood) are crucial for assessing exposure levels and understanding the exposure pathways in different populations, including vulnerable groups like pregnant women and children (Mortensen et al., 2014; Ye et al., 2008).
Environmental and Occupational Health
Research into the environmental and occupational health impacts of chemical exposure emphasizes the need for protective measures and regulations to mitigate exposure risks. This includes understanding the decomposition products of industrial chemicals and their potential health impacts on workers in specific industries (Schettgen et al., 2022).
特性
IUPAC Name |
1,3-bis(2,2,2-trichloro-1-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl6N2O3/c1-17-3(6(8,9)10)14-5(16)15-4(18-2)7(11,12)13/h3-4H,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYIBLBGRZGQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(Cl)(Cl)Cl)NC(=O)NC(C(Cl)(Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2896271.png)
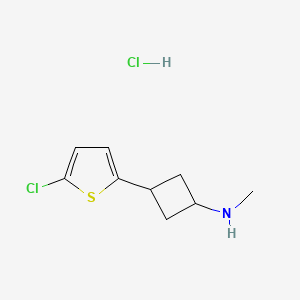
![N-[2-(3-Chlorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2896274.png)
![N-Cyclohexyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2896276.png)
![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2896279.png)
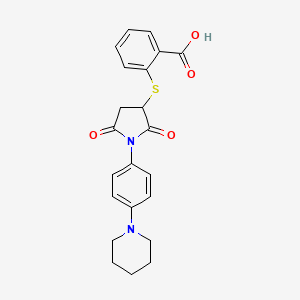
![5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896284.png)
![N~4~-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2896286.png)
![8-(2,5-Dimethylphenyl)-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2896288.png)
